molecular formula C23H27NO2 B4885077 3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Cat. No. B4885077
M. Wt: 349.5 g/mol
InChI Key: PGGGUYBAGGLYGQ-UHFFFAOYSA-N
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Description

3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a cyclic compound with a molecular formula of C22H25NO2. It is a potential drug candidate that has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Corrosion Mitigation

3,3,6,6-tetramethyl-9,10-diphenyl-3,4,6,7,9,10-hexahydro-1,8-(2H,5H)-acridinedione (ACD-1) has been studied for its potential as a corrosion inhibitor for N80 steel in hydrochloric acid. The effectiveness of this compound in preventing corrosion has been highlighted through various tests, including weight loss measurements, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM). This research suggests its potential application in protecting storage tanks and other steel structures from corrosion (Singh et al., 2020).

Chromatographic Analysis

Studies have also been conducted on the separation and determination of hexahydroacridinedione derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC). This method facilitates the efficient analysis of these compounds, which is crucial for understanding their properties and potential applications (Qi, 2002).

Structural Characterization

Significant research has been done on the synthesis and structural characterization of various hexahydroacridinedione derivatives. These studies, employing techniques like X-ray crystallography, provide valuable insights into the molecular structure and properties of these compounds. Understanding their structural aspects is essential for exploring potential applications in various scientific fields (Palani et al., 2005).

Antimicrobial Potential

Research has also explored the synthesis of N-substituted decahydroacridine-1,8-diones for their potential as antimicrobial agents. These compounds have shown promise in inhibiting the growth of various bacterial and fungal strains, highlighting their potential application in the development of new antimicrobial drugs (Bhosle et al., 2018).

Antioxidant Activity

Some studies have investigated the antioxidant activity of hexahydroacridinedione derivatives. Such research is crucial for identifying new antioxidant compounds, which can have various applications in healthcare and disease prevention (Cahyana et al., 2020).

Catalytic Applications

The utilization of these compounds in catalytic processes, such as in the synthesis of other complex molecules, has been studied. This research can contribute to the development of more efficient and environmentally friendly chemical synthesis methods (Rahmani & Amoozadeh, 2014).

Laser Dye Synthesis

Finally, the synthesis of acridinedione derivatives as laser dyes has been explored. This research opens up possibilities for their use in optical devices and technologies (Shanmugasundaram et al., 1996)

properties

IUPAC Name

3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c1-22(2)11-18-16(20(25)13-22)10-17-19(12-23(3,4)14-21(17)26)24(18)15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGGUYBAGGLYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CC3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Reactant of Route 2
3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Reactant of Route 3
3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Reactant of Route 4
3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Reactant of Route 5
3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Reactant of Route 6
3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

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